2,3,6-Trifluorobenzamide
Description
Properties
IUPAC Name |
2,3,6-trifluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGEHSEZGXEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344122 | |
| Record name | 2,3,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-22-9 | |
| Record name | 2,3,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Acylation of Trifluorobenzene
One of the most straightforward methods for synthesizing 2,3,6-trifluorobenzamide involves the direct acylation of trifluorobenzene using an amine. The general procedure includes:
Reagents : Trifluorobenzene, an appropriate amine (e.g., ammonia or an amine derivative), and an acylating agent such as acyl chloride.
Procedure : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane) with a catalyst (e.g., Lewis acid) to facilitate the acylation process.
Yield : This method can yield 70-85% of the desired product depending on the reaction conditions and purity of starting materials.
Synthesis via N-Acylation of Amines
Another effective method for producing this compound is through N-acylation of amines with trifluorobenzoyl chloride. The steps involved are:
Reagents : An amine such as aniline or substituted aniline and trifluorobenzoyl chloride.
Procedure : The amine is dissolved in a non-aqueous solvent (like toluene), followed by the addition of trifluorobenzoyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Yield : This method typically results in yields ranging from 60% to 90%, influenced by the reactivity of the amine used.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes that incorporate more complex organic transformations:
Electrophilic Aromatic Substitution : This method involves introducing the trifluoromethyl group onto a benzene ring followed by subsequent reactions to introduce the amide functionality.
Multi-step Synthesis : A multi-step synthesis involving the formation of intermediates such as trifluoromethyl-substituted benzoic acids can also lead to the formation of this compound through decarboxylation or direct amidation.
Summary of Preparation Methods
The following table summarizes the preparation methods discussed:
| Method | Key Reagents | Typical Yield (%) | Notes |
|---|---|---|---|
| Direct Acylation | Trifluorobenzene, Amine | 70-85 | Simple and efficient for various amines |
| N-Acylation | Amine, Trifluorobenzoyl chloride | 60-90 | Effective for primary and secondary amines |
| Electrophilic Aromatic Substitution | Trifluoromethylated benzene | Variable | Requires careful control of reaction conditions |
| Multi-step Synthesis | Intermediates | Variable | More complex but can yield diverse products |
Research Findings
Recent literature highlights advancements in synthetic methodologies that enhance yield and selectivity:
A study demonstrated a novel approach using microwave-assisted synthesis to improve reaction times and yields significantly compared to conventional heating methods.
Another research focused on optimizing reaction conditions through the use of ionic liquids as solvents, which improved solubility and reactivity of both reactants.
Chemical Reactions Analysis
2,3,6-Trifluorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,6-Trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,6-Trifluorobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Differences
A critical analysis of fluorinated benzamides reveals that 2,3,6-Trifluorobenzamide occupies a unique niche. Most analogs are either di-fluorinated or tetra-fluorinated. For example:
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (C₁₃H₈F₃ON): This compound has two fluorine atoms on one aromatic ring and one on the other, resulting in a total of three fluorines but distributed across two distinct rings .
- Tetra-fluorinated benzamides : These are more common but differ significantly in electronic and steric properties due to the increased fluorine count.
Molecular and Spectral Properties
The table below summarizes key data for This compound and related compounds:
*Molecular weight calculated based on formula.
Key observations:
- Uniqueness of trifluorination: The this compound’s single-ring trifluorination is structurally distinct from di-fluorinated analogs like N-(2,3-Difluorophenyl)-2-fluorobenzamide, where fluorines are split between two aromatic rings .
- Comparison with non-fluorinated analogs: Compounds like 2,3,5-Triiodobenzoic acid (a tri-iodinated derivative) highlight how halogenation patterns influence functionality. While iodine enhances steric bulk, fluorine reduces polar surface area and increases electronegativity .
Functional and Application Differences
- This compound : Likely used in research settings for probing fluorine’s effects on amide reactivity or as a precursor in drug discovery.
- N-(2,3-Difluorophenyl)-2-fluorobenzamide : Studied for its crystallographic properties but lacks documented industrial applications .
- 2,3,6-TBA (2,3,6-Trichlorobenzoic acid) : A structurally similar trichlorinated compound used as an herbicide, emphasizing how halogen type (Cl vs. F) alters biological activity .
Biological Activity
2,3,6-Trifluorobenzamide is a fluorinated aromatic compound with the molecular formula and a molecular weight of 175.11 g/mol. The introduction of fluorine atoms in organic compounds often enhances their biological activity, stability, and lipophilicity, making them important in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine atoms can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. This interaction may modulate critical biological processes such as:
- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Binding : The structural characteristics allow for enhanced binding to biological receptors.
- Signal Transduction : Modulation of signaling pathways can lead to altered cellular responses.
Antiangiogenic Properties
Research has demonstrated that this compound exhibits significant antiangiogenic activity. In a study evaluating various fluoroaromatic compounds for their ability to inhibit angiogenesis, this compound was found to effectively reduce microvessel outgrowth in rat aortic ring assays. The study highlighted that modifications in the chemical structure could lead to variations in biological activity:
| Compound Type | Inhibition Rate (%) |
|---|---|
| This compound | 58 |
| N-Isopropylcarboxamides | 80 (most potent) |
| Tetrafluorobenzamides | Varied |
The data indicate that structural modifications can enhance antiangiogenic properties without significantly compromising bioactivity .
Potential Therapeutic Applications
- Cancer Treatment : Due to its antiangiogenic properties, this compound is being investigated as a potential therapeutic agent in cancer treatment. Angiogenesis is critical for tumor growth and metastasis; thus, inhibiting this process could hinder cancer progression.
- Pancreatitis Treatment : Patents have indicated that derivatives of trifluorobenzamide may serve as modulators for calcium signaling pathways implicated in pancreatitis treatment . This suggests a broader therapeutic potential beyond oncology.
Study on Fluoroaromatic Compounds
A comprehensive study synthesized various fluoroaromatic compounds and evaluated their biological activities. The findings revealed that the introduction of fluorine atoms significantly enhanced the antiangiogenic effects compared to non-fluorinated analogs. Specifically:
- Tetrafluorophthalimides showed strong inhibition rates in angiogenesis models.
- Trifluorobenzamides , including this compound, maintained moderate activity levels but provided a foundation for further structural optimization .
Clinical Implications
The exploration of trifluorobenzamides in clinical settings is ongoing. Preliminary results indicate that these compounds may offer new avenues for drug development targeting angiogenesis-related diseases and inflammatory conditions like pancreatitis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
